molecular formula C18H18N2O3 B14536411 Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate CAS No. 62468-10-4

Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate

Cat. No.: B14536411
CAS No.: 62468-10-4
M. Wt: 310.3 g/mol
InChI Key: PIBQDOIJAZCUEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate typically involves the reaction of benzimidazole derivatives with ethyl acetate under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid as a catalyst . The reaction is carried out under reflux in methanol, yielding the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate is unique due to its specific combination of a benzimidazole ring and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

62468-10-4

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

ethyl 2-[2-[hydroxy(phenyl)methyl]-3H-benzimidazol-5-yl]acetate

InChI

InChI=1S/C18H18N2O3/c1-2-23-16(21)11-12-8-9-14-15(10-12)20-18(19-14)17(22)13-6-4-3-5-7-13/h3-10,17,22H,2,11H2,1H3,(H,19,20)

InChI Key

PIBQDOIJAZCUEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)O

Origin of Product

United States

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